Suc-Ala-Pro-Ala-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Pro-Ala-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of the amino groups using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using p-nitrophenyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Chymotrypsin, elastase, cathepsin G, subtilisins, and other serine proteases.
Buffers: Commonly used buffers include Tris-HCl, HEPES, and phosphate buffers at pH 7.5-8.0.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and water.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color under alkaline conditions and can be quantified by measuring absorbance at 405 nm .
Scientific Research Applications
Suc-Ala-Pro-Ala-pNA is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of proteolytic enzymes such as chymotrypsin and elastase.
Molecular Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Industry: Applied in the development of enzyme inhibitors and in the quality control of enzyme preparations.
Mechanism of Action
Suc-Ala-Pro-Ala-pNA acts as a substrate for proteolytic enzymes. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by the cleavage of the peptide bond between the alanine and p-nitroanilide groups. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets include serine proteases such as chymotrypsin and elastase, which recognize and hydrolyze the specific peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for chymotrypsin and elastase, differing by the presence of phenylalanine instead of alanine.
Suc-Ala-Ala-Ala-pNA: Used to assay elastase activity, with three alanine residues instead of the proline and alanine combination.
Suc-Ala-Pro-pNA: A simpler substrate with one less alanine residue.
Uniqueness
Suc-Ala-Pro-Ala-pNA is unique due to its specific peptide sequence, which provides a balance between substrate specificity and ease of detection. The presence of the p-nitroanilide group allows for straightforward quantification of enzyme activity, making it a valuable tool in various biochemical and diagnostic applications .
Properties
CAS No. |
72682-79-2 |
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Molecular Formula |
C21H27N5O8 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H27N5O8/c1-12(19(30)24-14-5-7-15(8-6-14)26(33)34)23-20(31)16-4-3-11-25(16)21(32)13(2)22-17(27)9-10-18(28)29/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,22,27)(H,23,31)(H,24,30)(H,28,29)/t12-,13-,16-/m0/s1 |
InChI Key |
NRPFSJAQJJYJLT-XEZPLFJOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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